molecular formula C10H9ClO4 B14920094 3-(3-Chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid

3-(3-Chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid

Cat. No.: B14920094
M. Wt: 228.63 g/mol
InChI Key: JPBRRRVTXWVBIF-NSCUHMNNSA-N
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Description

3-(3-Chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid: is an organic compound with the molecular formula C10H9ClO4 It is a derivative of cinnamic acid, characterized by the presence of a chloro, hydroxy, and methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with malonic acid in the presence of a base such as pyridine . The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Hydrogen gas (H2) with a catalyst

    Substitution: Amines, Thiols

Major Products Formed

Scientific Research Applications

3-(3-Chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring contribute to its antioxidant activity by scavenging free radicals. The chloro group may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound’s anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

    Ferulic acid: 4-Hydroxy-3-methoxycinnamic acid

    Isoferulic acid: 3-Hydroxy-4-methoxycinnamic acid

    Sinapic acid: 4-Hydroxy-3,5-dimethoxycinnamic acid

Uniqueness

3-(3-Chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid is unique due to the presence of the chloro group, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H9ClO4

Molecular Weight

228.63 g/mol

IUPAC Name

(E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9ClO4/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,14H,1H3,(H,12,13)/b3-2+

InChI Key

JPBRRRVTXWVBIF-NSCUHMNNSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/C(=O)O)Cl)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC(=O)O)Cl)O

Origin of Product

United States

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